molecular formula C27H19NO5 B394609 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

Cat. No.: B394609
M. Wt: 437.4g/mol
InChI Key: WFUPUDMUCATRAO-UHFFFAOYSA-N
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Description

4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is a complex organic compound with a unique pentacyclic structure. This compound is notable for its intricate molecular architecture, which includes multiple fused rings and functional groups. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:

  • Formation of the pentacyclic core through a series of cyclization reactions.
  • Introduction of the acetyl and dioxo functional groups via selective oxidation and acetylation reactions.
  • Attachment of the benzoic acid moiety through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional ketone or carboxylic acid groups, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is utilized in various scientific fields:

    Chemistry: As a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex molecules.

Mechanism of Action

The mechanism of action of 4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid is unique due to its specific functional groups and the benzoic acid moiety, which confer distinct chemical properties and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C27H19NO5

Molecular Weight

437.4g/mol

IUPAC Name

4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoic acid

InChI

InChI=1S/C27H19NO5/c1-14(29)27-19-8-4-2-6-17(19)21(18-7-3-5-9-20(18)27)22-23(27)25(31)28(24(22)30)16-12-10-15(11-13-16)26(32)33/h2-13,21-23H,1H3,(H,32,33)

InChI Key

WFUPUDMUCATRAO-UHFFFAOYSA-N

SMILES

CC(=O)C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=C(C=C6)C(=O)O

Canonical SMILES

CC(=O)C12C3C(C(C4=CC=CC=C41)C5=CC=CC=C25)C(=O)N(C3=O)C6=CC=C(C=C6)C(=O)O

Origin of Product

United States

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